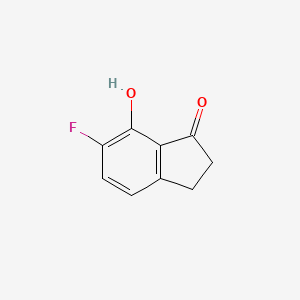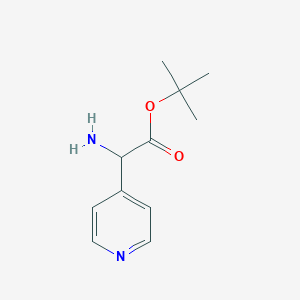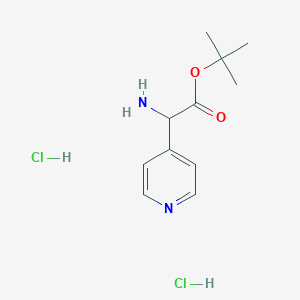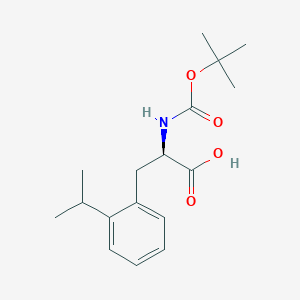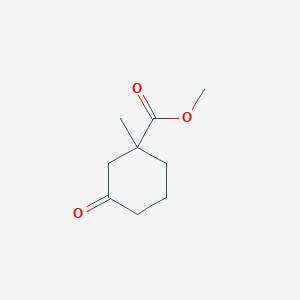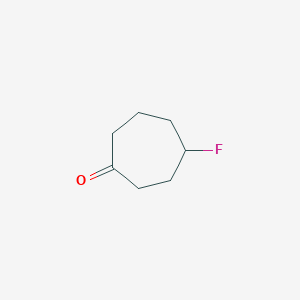
(4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity It is a derivative of cyclohexene, where a fluorine atom is attached to the fourth position of the cyclohexene ring, and a trifluoromethanesulfonate group is attached to the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate typically involves the reaction of 4-fluorocyclohexene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The reaction can be represented as follows:
4-Fluorocyclohexene+Trifluoromethanesulfonic anhydride→(4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form (4-fluorocyclohexyl) trifluoromethanesulfonate.
Oxidation Reactions: Oxidation can lead to the formation of this compound derivatives with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Often involve oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield (4-fluorocyclohexen-1-yl) amines, while reduction reactions can produce (4-fluorocyclohexyl) trifluoromethanesulfonate.
Aplicaciones Científicas De Investigación
(4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate involves its interaction with various molecular targets and pathways. The trifluoromethanesulfonate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modulation of biological pathways, resulting in various pharmacological effects.
Comparación Con Compuestos Similares
1-Cyclohexenyl trifluoromethanesulfonate: Similar structure but lacks the fluorine atom at the fourth position.
Phenyl trifluoromethanesulfonate: Contains a phenyl group instead of a cyclohexenyl group.
3,5-Dimethoxyphenyl trifluoromethanesulfonate: Contains a dimethoxyphenyl group instead of a cyclohexenyl group.
Uniqueness: (4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate is unique due to the presence of both a fluorine atom and a trifluoromethanesulfonate group, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
(4-fluorocyclohexen-1-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F4O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h3,5H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRQYAUYJLBFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1F)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
